molecular formula C11H7ClN2O2 B1447294 2-Chloro-5-nitro-4-phenylpyridine CAS No. 1805645-34-4

2-Chloro-5-nitro-4-phenylpyridine

Cat. No. B1447294
M. Wt: 234.64 g/mol
InChI Key: RSKNZPYPSWYBKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .


Molecular Structure Analysis

The non-H atoms of the title compound, C5H3ClN2O2, almost lie in a common plane (r.m.s. deviation = 0.090 Å). In the crystal, adjacent molecules feature a short Cl⋯O contact [3.068 (4) Å], forming a chain; these chains are consolidated into a layer structure by non-classical C—H⋯O interactions .

Scientific Research Applications

1. Complex Formation and Structural Analysis

2-Chloro-5-nitro-4-phenylpyridine plays a role in the formation of metal complexes, as observed in the study of copper(II) and zinc(II) complexes with hydrazones derived from 2-formylpyridine. These complexes exhibit interesting crystal structures and have potential applications in coordination chemistry and material science (Despaigne et al., 2009).

2. Multicomponent Synthesis and Green Chemistry

The compound is integral in multicomponent synthesis processes, contributing to the creation of unsymmetrical 5-nitropyridines. This approach aligns with the principles of green chemistry, emphasizing reduced reaction steps and improved yields, showcasing its utility in sustainable chemical synthesis (Koveza et al., 2018).

3. X-ray and Spectroscopic Analysis

2-Chloro-5-nitro-4-phenylpyridine derivatives have been studied for their structural features using X-ray and various spectroscopic methods. These analyses provide insights into the electronic properties and potential applications in materials science (Jukić et al., 2010).

4. DNA-binding and Photocleavage Studies

Derivatives of this compound have been explored in DNA-binding and photocleavage studies. Such research is crucial for understanding the molecular interactions and potential applications in biochemistry and pharmacology (Zhang et al., 2001).

5. Investigation in Molecular Electronics

Studies have also explored the potential of derivatives of 2-Chloro-5-nitro-4-phenylpyridine in molecular electronics. This research is pivotal for the development of new materials with unique electronic properties (Derosa et al., 2003).

Future Directions

While specific future directions for “2-Chloro-5-nitro-4-phenylpyridine” are not mentioned in the search results, similar compounds like trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It’s expected that many novel applications of such compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-5-nitro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-6-9(8-4-2-1-3-5-8)10(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNZPYPSWYBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitro-4-phenylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Guo, S Xiang, J Wang, Y Zhou, Z Wang… - European Journal of …, 2022 - Elsevier
Tropomyosin receptor kinases A (TrkA) is a potential therapeutic target for the treatment of numerous tumor types and chronic pain. However, most of the reported TrkA inhibitors are …
Number of citations: 6 www.sciencedirect.com

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